(4,5-Dichloro-1H-imidazol-1-yl)methyl N-[4-(trifluoromethoxy)phenyl]carbamate
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Overview
Description
(4,5-Dichloro-1H-imidazol-1-yl)methyl N-[4-(trifluoromethoxy)phenyl]carbamate is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a dichloro-substituted imidazole ring linked to a carbamate group, which is further connected to a trifluoromethoxy-substituted phenyl ring. Its molecular formula is C12H8Cl2F3N3O3, and it has a molecular weight of 370.11 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,5-Dichloro-1H-imidazol-1-yl)methyl N-[4-(trifluoromethoxy)phenyl]carbamate typically involves multiple steps:
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Formation of the Imidazole Ring: : The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst. This reaction proceeds via the addition of the catalyst to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
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Introduction of Dichloro Substituents: : Chlorination of the imidazole ring can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions to introduce the dichloro substituents at the 4 and 5 positions .
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Carbamate Formation: : The carbamate group is introduced by reacting the dichloro-substituted imidazole with an appropriate isocyanate or carbamoyl chloride in the presence of a base such as triethylamine .
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Attachment of the Trifluoromethoxy Phenyl Group: : The final step involves the nucleophilic substitution reaction where the carbamate intermediate is reacted with 4-(trifluoromethoxy)phenyl isocyanate to form the desired compound .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can target the carbamate group, converting it to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The dichloro substituents on the imidazole ring can be substituted with various nucleophiles, including amines and thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.
Major Products
Oxidation: Oxidized imidazole derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (4,5-Dichloro-1H-imidazol-1-yl)methyl N-[4-(trifluoromethoxy)phenyl]carbamate is used as a building block for synthesizing more complex molecules.
Biology and Medicine
In biological and medical research, this compound is investigated for its potential as a pharmacophore in drug design. Its imidazole ring is known to interact with various biological targets, making it a candidate for developing new therapeutic agents, particularly in the treatment of diseases involving enzyme inhibition or receptor modulation .
Industry
Industrially, the compound can be used in the development of agrochemicals, such as pesticides and herbicides, due to its potential bioactivity. Additionally, its structural features make it suitable for use in the synthesis of specialty chemicals and advanced materials .
Mechanism of Action
The mechanism of action of (4,5-Dichloro-1H-imidazol-1-yl)methyl N-[4-(trifluoromethoxy)phenyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. The carbamate group may also form covalent bonds with nucleophilic residues in proteins, leading to irreversible inhibition .
Comparison with Similar Compounds
Similar Compounds
(4,5-Dichloro-1H-imidazol-1-yl)methyl N-phenylcarbamate: Lacks the trifluoromethoxy group, which may affect its bioactivity and chemical properties.
(4,5-Dichloro-1H-imidazol-1-yl)methyl N-[4-(methoxy)phenyl]carbamate: Contains a methoxy group instead of a trifluoromethoxy group, potentially altering its reactivity and interactions with biological targets.
Uniqueness
The presence of the trifluoromethoxy group in (4,5-Dichloro-1H-imidazol-1-yl)methyl N-[4-(trifluoromethoxy)phenyl]carbamate enhances its lipophilicity and metabolic stability, making it a unique candidate for drug development and other applications. This group also influences the compound’s electronic properties, potentially leading to different reactivity patterns compared to its analogs .
Properties
IUPAC Name |
(4,5-dichloroimidazol-1-yl)methyl N-[4-(trifluoromethoxy)phenyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2F3N3O3/c13-9-10(14)20(5-18-9)6-22-11(21)19-7-1-3-8(4-2-7)23-12(15,16)17/h1-5H,6H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLURORHHEYVXSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)OCN2C=NC(=C2Cl)Cl)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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